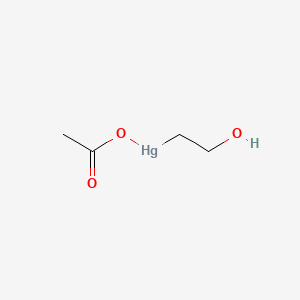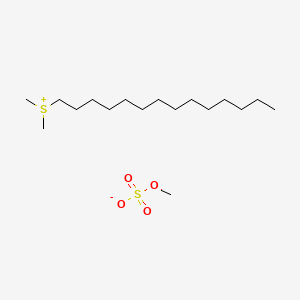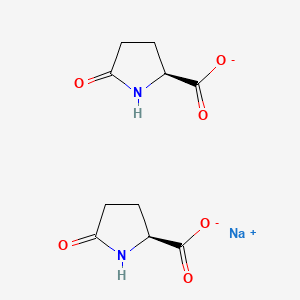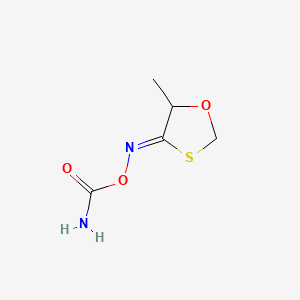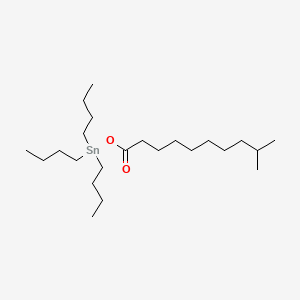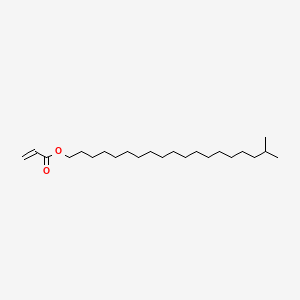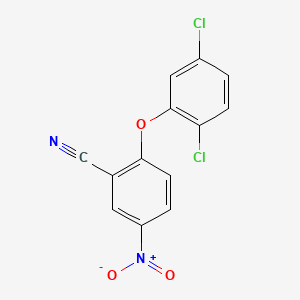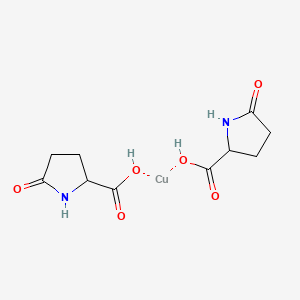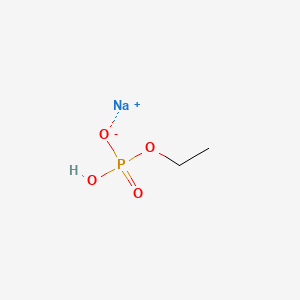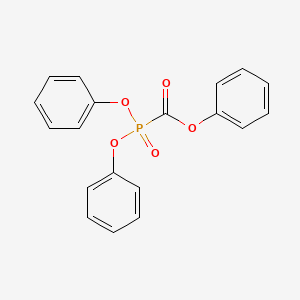
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C₁₉H₁₅O₅P. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenyl esters under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Applications De Recherche Scientifique
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylphosphine oxide
- Phenylphosphonic acid
- Diphenylphosphinic acid
Uniqueness
Phosphinecarboxylic acid, diphenoxy-, phenyl ester, oxide is unique due to its specific structural features and reactivity.
Propriétés
Numéro CAS |
74270-16-9 |
|---|---|
Formule moléculaire |
C19H15O5P |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
phenyl diphenoxyphosphorylformate |
InChI |
InChI=1S/C19H15O5P/c20-19(22-16-10-4-1-5-11-16)25(21,23-17-12-6-2-7-13-17)24-18-14-8-3-9-15-18/h1-15H |
Clé InChI |
BWTSONJQZUGZDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



